molecular formula C19H22F2N2O4 B2396319 Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate CAS No. 1286728-60-6

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B2396319
CAS No.: 1286728-60-6
M. Wt: 380.392
InChI Key: XYJRSORYEDPLLA-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including azetidine, piperidine, and difluorobenzoyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate typically involves a multi-step process. One common method includes the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The azetidine and piperidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The difluorobenzoyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O4/c1-2-27-19(26)12-5-7-22(8-6-12)18(25)14-10-23(11-14)17(24)13-3-4-15(20)16(21)9-13/h3-4,9,12,14H,2,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJRSORYEDPLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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